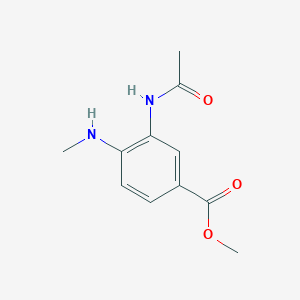

Methyl 3-acetamido-4-(methylamino)benzoate

Description

Significance within Contemporary Organic Chemistry and Chemical Synthesis

The significance of polysubstituted aromatic compounds in modern organic synthesis cannot be overstated. Molecules like Methyl 3-acetamido-4-(methylamino)benzoate, which possess multiple, differentiated functional groups, are crucial for the construction of complex target molecules, including pharmaceuticals and functional materials. The presence of an acetamido, a methylamino, and a methyl ester group provides orthogonal reactivity, allowing for selective chemical modifications at different positions of the aromatic ring. This potential for controlled, stepwise synthesis makes it an intriguing subject for synthetic chemists.

For instance, the diamino functionality, masked as an acetamido and a methylamino group, is a common feature in many biologically active compounds. The ability to selectively deprotect or modify these groups would be a powerful tool in combinatorial chemistry and drug discovery.

Overview of Structural Complexity and Functional Groups

The structural complexity of this compound arises from the interplay of its three distinct functional groups attached to a central benzene (B151609) ring.

| Functional Group | Chemical Formula | Key Features |

| Acetamido Group | -NHC(O)CH₃ | An amide linkage that is generally stable. The nitrogen lone pair can participate in resonance with the aromatic ring, influencing its reactivity. It is an ortho, para-directing group in electrophilic aromatic substitution, though less activating than a simple amino group. echemi.comvaia.comquizlet.comstackexchange.comchegg.com |

| Methylamino Group | -NHCH₃ | A secondary amine that is a stronger activating group than the acetamido group. It is also an ortho, para-directing group. The methyl group provides some steric hindrance and alters the basicity compared to a primary amine. |

| Methyl Ester Group | -COOCH₃ | An electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution and is a meta-directing group. stackexchange.commsu.edu It is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. |

Historical Context of Substituted Benzoate (B1203000) Ester Research

The study of substituted benzoate esters has a rich history intertwined with the development of organic chemistry. Benzoic acid, the parent compound, was discovered in the 16th century, and its structure was determined in 1832. newworldencyclopedia.org The esterification of benzoic acid and its derivatives has been a fundamental reaction for over a century, leading to the synthesis of a vast array of compounds. organic-chemistry.org

Historically, substituted benzoate esters have been pivotal in:

Pharmaceuticals: Many drugs contain the benzoate ester motif. For example, derivatives of p-aminobenzoic acid (PABA) have been extensively studied for their antimicrobial properties. nih.govnih.gov

Flavor and Fragrance Industry: The pleasant odors of many benzoate esters have led to their widespread use in perfumes and as artificial flavorings.

Polymer Chemistry: Benzoate esters have been utilized as plasticizers and as monomers for the synthesis of various polymers. newworldencyclopedia.org

Research into polysubstituted benzoate esters, particularly those with amino and amido functionalities, has been driven by the quest for new therapeutic agents and functional materials. The specific substitution pattern of this compound places it within this ongoing narrative of discovery and application in organic chemistry.

Due to the limited direct research on this compound, detailed experimental data is not available. The following table provides predicted and basic chemical information.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)C(=O)OC)NC |

| InChI | InChI=1S/C11H14N2O3/c1-7(14)13-10-6-8(11(15)16-3)4-5-9(10)12-2/h4-6,12H,1-3H3,(H,13,14) |

| InChIKey | FFAXNGMXKZLZPR-UHFFFAOYSA-N |

Further research into the synthesis, reactivity, and potential applications of this compound is warranted to fully elucidate its role in the broader field of chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-acetamido-4-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10-6-8(11(15)16-3)4-5-9(10)12-2/h4-6,12H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAXNGMXKZLZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Acetamido 4 Methylamino Benzoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Methyl 3-acetamido-4-(methylamino)benzoate provides a logical framework for devising its synthesis. The primary disconnections are typically made at the functional group linkages, specifically the amide and the amine bonds, as well as the ester group.

The most logical initial disconnection is the amide bond of the acetamido group. This bond can be retrosynthetically cleaved through a functional group interconversion (FGI), leading to the precursor Methyl 3-amino-4-(methylamino)benzoate . This simplifies the target molecule to a diamino-substituted methyl benzoate (B1203000).

Further disconnection of the methylamino group can be envisioned through two primary pathways:

Disconnection of the C-N bond of the methylamino group: This leads to a precursor such as Methyl 3-amino-4-halobenzoate (where halo = F, Cl, Br) and methylamine (B109427). This approach relies on a nucleophilic aromatic substitution reaction.

Functional Group Interconversion (FGI) of the methylamino group: This would involve the reduction of a nitro group, suggesting Methyl 3-acetamido-4-nitrobenzoate as a potential precursor.

Alternatively, a retrosynthetic approach can disconnect the ester group first, leading to 3-acetamido-4-(methylamino)benzoic acid . This acid can then be subjected to the amide and amine disconnections as described above.

A plausible and common retrosynthetic pathway is summarized as follows:

Amide Disconnection: this compound is disconnected to Methyl 3-amino-4-(methylamino)benzoate.

Methylamino to Amino FGI: Methyl 3-amino-4-(methylamino)benzoate is retrosynthetically converted to Methyl 3,4-diaminobenzoate (B8644857).

Amino to Nitro FGI: Methyl 3,4-diaminobenzoate is derived from the reduction of Methyl 3-amino-4-nitrobenzoate or Methyl 4-amino-3-nitrobenzoate.

Ester Disconnection: The methyl benzoate moiety can be disconnected to the corresponding benzoic acid, which is often commercially available or readily synthesized.

This analysis highlights key intermediates and the types of reactions that will be crucial in the forward synthesis, such as acylation, N-methylation, and reduction of nitro groups.

Direct Synthetic Routes to the Core Structure

Direct synthetic routes to this compound, which aim to construct the core structure in a minimal number of steps, are less commonly reported in the literature. Such routes would ideally involve the simultaneous or sequential introduction of the acetamido and methylamino groups onto a pre-functionalized methyl benzoate ring.

One hypothetical direct approach could involve the reaction of a di-functionalized benzene (B151609) ring with appropriate reagents. For instance, starting from a molecule like Methyl 3,4-difluorobenzoate , a sequential nucleophilic aromatic substitution with methylamine and then ammonia, followed by acetylation, could be envisioned. However, controlling the regioselectivity of such reactions can be challenging.

Another direct strategy could be the amination of a pre-existing acetamidobenzoate. For example, the direct N-methylation of Methyl 3-acetamido-4-aminobenzoate could potentially yield the target compound. The challenge in this approach lies in achieving selective methylation of the amino group without affecting the acetamido group.

Due to the complexities of controlling regioselectivity and chemoselectivity, direct synthetic routes are often less favored compared to the more controlled and higher-yielding stepwise assembly approaches.

Stepwise Assembly Approaches from Precursor Molecules

Stepwise assembly from readily available precursors is the most common and reliable strategy for the synthesis of this compound. This approach allows for precise control over the introduction of each functional group.

Formation of the Methyl Benzoate Moiety

The methyl benzoate core is typically formed at the beginning of the synthetic sequence from the corresponding benzoic acid. The most common method for this transformation is Fischer-Speier esterification . This involves reacting the substituted benzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

| Starting Material | Reagents | Conditions | Product | Typical Yield |

| 3-Amino-4-chlorobenzoic acid | Methanol, Sulfuric Acid | Reflux | Methyl 3-amino-4-chlorobenzoate | High |

| 4-Methylamino-3-nitrobenzoic acid | Methanol, Sulfuric Acid | Reflux | Methyl 4-methylamino-3-nitrobenzoate | High |

Alternatively, other esterification methods such as using diazomethane (B1218177) or methyl iodide with a carboxylate salt can be employed, although these are less common for large-scale synthesis.

Strategies for Introducing the Methylamino Group

The introduction of the methylamino group is a critical step and can be achieved through several methods.

The N-methylation of a primary amino group on the benzene ring is a direct method to form the methylamino group. This is typically performed on a precursor where other reactive sites are protected. For example, starting with Methyl 4-amino-3-nitrobenzoate , the amino group can be selectively methylated.

Common N-methylation reagents and conditions include:

| Reagent | Conditions | Advantages | Disadvantages |

| Methyl iodide (CH₃I) | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) | High reactivity | Risk of over-methylation to form the dimethylamino group |

| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Similar to methyl iodide | Often more reactive and cost-effective than methyl iodide | Highly toxic |

| Formaldehyde (B43269)/Formic Acid (Eschweiler-Clarke reaction) | Heating with formaldehyde and formic acid | Good for mono-methylation, uses inexpensive reagents | Requires acidic conditions which may not be compatible with all functional groups |

A common strategy involves the reductive amination of a carbonyl compound, which will be discussed in the next section. Another approach is the N-alkylation of a sulfonamide-protected amine, followed by deprotection.

Reductive amination is a versatile method for forming the methylamino group. This typically involves the reaction of an amino-substituted precursor with formaldehyde to form a Schiff base (iminium ion) in situ, which is then reduced.

A plausible sequence starting from Methyl 4-amino-3-nitrobenzoate would be:

Reduction of the nitro group: The nitro group is reduced to an amino group to give Methyl 3,4-diaminobenzoate . Common reducing agents include H₂/Pd-C, Sn/HCl, or Fe/acetic acid.

Selective Acylation: The more nucleophilic amino group at the 4-position can be selectively protected, for example, as a formyl or acetyl group.

Reductive Amination: The remaining amino group can then undergo reductive amination with formaldehyde and a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to introduce the methyl group.

Alternatively, the synthesis can proceed through a precursor like Methyl 3-amino-4-nitrobenzoate . After reduction of the nitro group, the resulting diamine can be selectively N-methylated.

The choice of synthetic route and specific reagents often depends on the availability of starting materials, desired scale of the reaction, and the need to control selectivity at each step.

Methodologies for Acetamido Group Formation

The introduction of an acetamido group (–NHCOCH₃) onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through the acylation of a primary or secondary amino group.

The most direct method for the formation of the acetamido group in this compound is the N-acetylation of its corresponding amino precursor, Methyl 3-amino-4-(methylamino)benzoate. This reaction involves the treatment of the amino compound with an acetylating agent.

Common acetylating agents for this transformation include acetyl chloride and acetic anhydride (B1165640). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid). The choice of base and solvent is crucial for achieving high yields and selectivity, especially given the presence of two amino groups with different reactivities in the precursor molecule. The 3-amino group is generally more sterically hindered than the 4-methylamino group, which can influence the regioselectivity of the acylation.

A general procedure for such a reaction would involve dissolving Methyl 3-amino-4-(methylamino)benzoate in a suitable inert solvent, followed by the addition of a base and then the acetylating agent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Acetylating Agent | Base | Solvent | Typical Reaction Conditions |

| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, Chloroform (B151607) | 0 °C to room temperature |

| Acetic Anhydride | Sodium acetate, Pyridine | Acetic acid, Water | Room temperature to gentle heating |

In a related synthesis of a similar compound, methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, the precursor methyl 4-amino-3-methylbenzoate was acylated using butyryl chloride in chloroform researchgate.net. This demonstrates the feasibility of acylating an amino group on a substituted methyl benzoate ring. Another approach involves the use of acetonitrile (B52724) as a mild and safe acetylating agent in the presence of an alumina (B75360) catalyst in a continuous-flow system, which has been shown to be effective for various aromatic amines nih.gov. While specific conditions for the acetylation of Methyl 3-amino-4-(methylamino)benzoate are not extensively reported in the public domain, the principles of N-acetylation of aromatic amines are well-established.

Aromatic Functionalization Techniques for Substitution Pattern Elaboration

The synthesis of the required precursor, Methyl 3-amino-4-(methylamino)benzoate, necessitates the introduction of two different amino functionalities at specific positions on the methyl benzoate core. A common strategy involves the reduction of a nitro group, which can be introduced via electrophilic nitration.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to their corresponding amines due to its high yields and clean reaction profiles. osti.govresearchgate.net The precursor for Methyl 3-amino-4-(methylamino)benzoate is typically Methyl 3-nitro-4-(methylamino)benzoate. The nitro group at the 3-position can be selectively reduced to an amino group without affecting the ester or the existing methylamino group.

Commonly used catalysts for this transformation include palladium on activated carbon (Pd/C) and Raney nickel. The reaction is carried out under a hydrogen atmosphere, and the pressure can range from atmospheric to several bars. The choice of solvent is also important, with alcohols like methanol and ethanol (B145695) being frequently used.

A documented procedure for a similar compound, ethyl 3-amino-4-(methylamino)benzoate, involves the hydrogenation of ethyl 4-(methylamino)-3-nitrobenzoate using 10% Pd/C in methanol and ethanol at 20 °C under a hydrogen pressure of 3102.97 Torr for 5 hours, affording the product in 88% yield. mdpi.com For the methyl ester, a procedure describes the reduction of methyl 3-(methylamino)-4-nitrobenzoate using 10% palladium on charcoal in a mixture of tetrahydrofuran (B95107) and absolute ethanol under a hydrogen atmosphere for 16 hours, resulting in a 99% yield of methyl 4-amino-3-(methylamino)benzoate. organic-chemistry.org Another method utilizes Raney Ni as the catalyst in methanol under 50 psi of hydrogen for 8 hours. google.com

| Catalyst | Solvent(s) | Hydrogen Pressure | Reaction Time | Yield |

| 10% Pd/C | Methanol, Ethanol | 60 psi | 5 h | 88% (for ethyl ester) mdpi.com |

| 10% Pd/C | THF, Ethanol | 1 atm | 16 h | 99% organic-chemistry.org |

| Raney Ni | Methanol | 50 psi | 8 h | Not specified google.com |

Optimization of Reaction Parameters and Yields

For the catalytic hydrogenation , key parameters to optimize include the choice and loading of the catalyst, hydrogen pressure, temperature, and reaction time. The efficiency of the reduction can be influenced by the electronic nature of the substituents on the aromatic ring. acs.org For instance, the presence of electron-donating groups can affect the rate of hydrogenation. Catalyst deactivation can be a concern, and understanding its mechanism is crucial for process optimization. The use of additives, such as vanadium compounds, has been shown to prevent the accumulation of undesired hydroxylamine (B1172632) intermediates and improve product purity and reaction rates in industrial-scale hydrogenations. osti.govresearchgate.net

For the amidation reaction , optimization involves the selection of the acetylating agent, the base, the solvent, and the reaction temperature. The stoichiometry of the reactants is also critical to ensure complete conversion of the starting material while minimizing side reactions, such as di-acetylation. The relative nucleophilicity of the two amino groups in the precursor plays a significant role in achieving selective mono-acetylation. A careful choice of a milder acetylating agent or a sterically hindered base could potentially enhance the selectivity towards the desired product. The reaction temperature should be controlled to prevent degradation of the product and the formation of impurities.

Considerations for Scalability and Process Efficiency

The transition from a laboratory-scale synthesis to an industrial production process for this compound requires careful consideration of several factors to ensure safety, cost-effectiveness, and sustainability.

For catalytic hydrogenation , which is often highly exothermic, heat management is a critical safety concern during scale-up. researchgate.net Proper reactor design with efficient cooling systems is essential to control the reaction temperature and prevent thermal runaways. The handling of flammable hydrogen gas and pyrophoric catalysts like Raney nickel also necessitates specialized equipment and safety protocols. nih.gov Continuous flow reactors are increasingly being adopted for large-scale hydrogenations as they offer better control over reaction parameters, enhanced safety, and easier scale-up compared to batch reactors. mdpi.com Catalyst recovery and recycling are important for process efficiency and cost reduction. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis reveals the number of distinct proton environments and their neighboring protons. For methyl 3-acetamido-4-(methylamino)benzoate, the spectrum is expected to show signals corresponding to each unique proton in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The substituents on the ring contribute signals for the acetyl methyl group, the N-methyl group, the ester methyl group, and the amine and amide protons. The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integral values are key parameters for assigning these signals to the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.0-8.5 | Singlet | 1H | Amide N-H |

| ~ 7.5-7.8 | Multiplet | 2H | Aromatic C-H |

| ~ 6.8-7.2 | Doublet | 1H | Aromatic C-H |

| ~ 4.5-5.5 | Singlet | 1H | Amine N-H |

| ~ 3.8-3.9 | Singlet | 3H | Ester O-CH₃ |

| ~ 2.9-3.0 | Singlet | 3H | N-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. It is anticipated that the ¹³C NMR spectrum of this compound would display eleven distinct signals, corresponding to each of the eleven carbon atoms in its unique chemical environment. These would include signals for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the methyl carbons of the ester, N-methyl, and acetyl groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 168-172 | Amide C=O |

| ~ 165-168 | Ester C=O |

| ~ 140-150 | Aromatic C-N |

| ~ 130-140 | Aromatic C-N |

| ~ 120-130 | Quaternary Aromatic C |

| ~ 110-125 | Aromatic C-H |

| ~ 110-125 | Aromatic C-H |

| ~ 105-115 | Aromatic C-H |

| ~ 51-53 | Ester O-CH₃ |

| ~ 29-32 | N-CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between adjacent protons. For instance, it would show correlations between the aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each proton signal to its corresponding carbon signal, for example, linking the methyl proton signals to their respective methyl carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₄N₂O₃), the expected monoisotopic mass is 222.10044 Da. An HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at an m/z of approximately 223.1077, and the measured exact mass would be compared to the calculated value to confirm the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Adduct | Calculated m/z |

|---|---|---|---|

| C₁₁H₁₄N₂O₃ | 222.10044 | [M+H]⁺ | 223.1077 |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds. While specific GC-MS data for this compound is not extensively detailed in the available literature, analysis of related compounds provides insight into its expected behavior. For instance, GC-MS has been effectively used in the analysis of various benzoate (B1203000) derivatives and other organic compounds in complex matrices. jmchemsci.comjmchemsci.comresearchgate.net The technique's high sensitivity and selectivity would allow for the determination of the compound's retention time and mass spectrum, which is crucial for its identification and purity assessment. shimadzu.com The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, providing confirmation of the acetamido, methylamino, and methyl benzoate moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of organic molecules, including those that are not amenable to GC-MS. nih.govuniversiteitleiden.nl For this compound, with a molecular formula of C11H14N2O3, the predicted monoisotopic mass is 222.10045 Da. uni.lu LC-MS analysis would provide crucial information on the compound's retention time and mass-to-charge ratio (m/z).

In positive ion mode, adducts such as [M+H]+, [M+Na]+, and [M+K]+ would be expected. uni.lu Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can aid in its identification. uni.lu LC-MS/MS studies, involving further fragmentation of the molecular ion, would yield structural information by breaking down the molecule into smaller, identifiable fragments, confirming the connectivity of the functional groups. nih.gov

Table 1: Predicted m/z and Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 223.10773 | 148.6 |

| [M+Na]⁺ | 245.08967 | 155.2 |

| [M-H]⁻ | 221.09317 | 152.6 |

| [M+NH₄]⁺ | 240.13427 | 166.5 |

| [M+K]⁺ | 261.06361 | 154.3 |

| [M+H-H₂O]⁺ | 205.09771 | 141.9 |

| [M+HCOO]⁻ | 267.09865 | 173.6 |

| [M+CH₃COO]⁻ | 281.11430 | 194.5 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides detailed information about the molecular vibrations and functional groups present in a compound. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups within a molecule. researchgate.net The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components. Analysis of related benzoate and aniline (B41778) derivatives allows for the prediction of these characteristic peaks. nist.govchemicalbook.comresearchgate.net

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3300-3500 | Stretching |

| N-H (Amine) | 3300-3500 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Ester) | 1700-1725 | Stretching |

| C=O (Amide I) | 1630-1680 | Stretching |

| N-H (Amide II) | 1510-1570 | Bending |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Ester) | 1100-1300 | Stretching |

| C-N (Amine/Amide) | 1000-1350 | Stretching |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=O stretching of the ester group. Analysis of similar aromatic compounds suggests that key Raman shifts would be observed for the benzene ring breathing modes and substituent-sensitive vibrations. rsc.org

X-ray Diffraction Crystallography

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Table 3: Illustrative Crystallographic Data Based on a Related Compound (Methyl 4-amino-3-methylbenzoate) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.5670 (15) |

| b (Å) | 6.1080 (12) |

| c (Å) | 18.127 (4) |

| β (°) | 98.14 (3) |

| Volume (ų) | 829.4 (3) |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its single-crystal X-ray diffraction data. As of the current body of scientific literature, the crystal structure for this specific compound has not been determined or publicly reported.

In the absence of experimental crystallographic data, a definitive description of the supramolecular assembly, including hydrogen bonding networks, van der Waals forces, and potential π-π stacking interactions, cannot be provided. Theoretical predictions can offer hypotheses, but an accurate depiction requires empirical evidence from solid-state structural analysis.

For analogous compounds, such as substituted aminobenzoates, the crystal structures are often stabilized by a variety of intermolecular interactions. For instance, studies on similar molecules have revealed the presence of N—H⋯O hydrogen bonds, which can link molecules into chains or more complex networks. nih.gov The interplay of different functional groups, such as the acetamido and methylamino moieties in the target compound, would be expected to result in a complex and unique packing arrangement.

Conformational Analysis in the Solid State

The solid-state conformation of this compound, including critical parameters like bond lengths, bond angles, and torsion angles, remains uncharacterized. This information is derived directly from the crystal structure determination, which, as previously noted, is not available.

Conformational analysis in the solid state provides insights into how the molecular geometry is influenced by the constraints of the crystal lattice and intermolecular forces. For example, the planarity of the benzene ring and the orientation of the substituent groups (acetamido, methylamino, and methyl ester) relative to the ring are key conformational features. In related N-acetylated amino acid derivatives, both intramolecular and intermolecular hydrogen bonds have been shown to play a significant role in dictating the preferred conformation. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. jmchemsci.comnih.gov This method is widely used to determine optimized molecular geometries, electronic properties, and vibrational frequencies, offering a balance between accuracy and computational cost.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For "Methyl 3-acetamido-4-(methylamino)benzoate," this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G), are commonly employed for this purpose. scirp.org

The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These parameters can then be compared with experimental data, if available from techniques like X-ray crystallography, to validate the accuracy of the computational model. For instance, the planarity of the benzene (B151609) ring and the orientations of the substituent groups (acetamido, methylamino, and methyl ester) are key structural features determined through optimization. The interactions between adjacent substituents, such as potential hydrogen bonding between the amide N-H and the ester's carbonyl oxygen, can significantly influence the final geometry.

Table 1: Predicted Structural Parameters for this compound

This table presents hypothetical yet representative data based on DFT calculations for analogous aromatic compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C=O (ester) | ~1.21 | |

| C=O (amide) | ~1.23 | |

| C-N (amide) | ~1.36 | |

| C-N (amine) | ~1.38 | |

| Bond Angles (°) | C-C-C (aromatic) | 119 - 121 |

| O=C-O (ester) | ~125 | |

| C-N-C (amide) | ~122 | |

| Dihedral Angles (°) | C-C-N-C (amide) | ~180 (for planarity) |

| C-C-C=O (ester) | 0 or 180 (relative to ring) |

Electronic Structure Calculations (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. ossila.comlibretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For "this compound," the electron-donating methylamino group and the aromatic ring are expected to contribute significantly to the HOMO. In contrast, the electron-withdrawing acetamido and methyl ester groups would lower the energy of the LUMO. DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution.

Table 2: Calculated Frontier Molecular Orbital Properties

This table presents hypothetical yet representative data.

| Property | Value (eV) | Description |

| HOMO Energy | -5.80 | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -1.50 | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.30 | Correlates with chemical reactivity and kinetic stability |

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. scirp.orgresearchgate.net After geometry optimization, frequency calculations are performed to predict the molecule's vibrational modes. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or rocking. nih.gov

These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, allowing for a more accurate comparison with experimental spectra. scirp.org This process enables the confident assignment of specific absorption bands in an experimental spectrum to particular functional groups within "this compound." For example, the characteristic stretching frequencies of the ester C=O, amide C=O, N-H, and aromatic C-H bonds can be precisely identified.

Table 3: Predicted Vibrational Frequencies and Assignments

Frequencies are representative and based on DFT studies of similar functionalized benzoates.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amine/Amide | 3350 - 3450 |

| C-H Stretch (aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (methyl) | -CH₃ | 2850 - 2980 |

| C=O Stretch (ester) | -COOCH₃ | ~1725 |

| C=O Stretch (amide) | -NHCOCH₃ | ~1680 |

| C=C Stretch (aromatic) | Benzene Ring | 1450 - 1600 |

| C-N Stretch | Amine/Amide | 1250 - 1350 |

| C-O Stretch (ester) | -COOCH₃ | 1100 - 1300 |

Reaction Mechanism Elucidation via Computational Pathways

DFT calculations are instrumental in exploring the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For "this compound," computational studies could elucidate the mechanisms of reactions such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbons, or hydrolysis of the ester or amide groups. The calculation of the activation energy (the energy difference between the transition state and the reactants) provides quantitative insight into the reaction kinetics. Furthermore, analyzing the geometry of the transition state can reveal the intricate details of bond-making and bond-breaking processes.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a single molecule, molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational flexibility of molecules.

"this compound" possesses several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformations. The key bonds allowing for this flexibility are the C-N bonds of the methylamino and acetamido groups, and the C-C and C-O bonds connected to the ester and amide functional groups.

Conformational analysis aims to explore the potential energy landscape to identify the most stable conformers (local and global energy minima) and the energy barriers that separate them. nih.gov Techniques such as potential energy surface scans, where the energy is calculated as a function of systematically rotating one or more dihedral angles, can reveal the preferred orientations of the substituent groups. Molecular dynamics simulations can further explore this landscape by simulating the atomic motions over time, providing a dynamic picture of how the molecule flexes and transitions between different conformations at a given temperature. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

Table 4: Key Rotatable Bonds for Conformational Analysis

| Bond | Description | Potential Influence on Conformation |

| Ar-C (ester) | Rotation of the methyl ester group relative to the ring | Affects steric hindrance and potential intramolecular interactions |

| Ar-N (amide) | Rotation of the acetamido group relative to the ring | Influences planarity and potential hydrogen bonding |

| Ar-N (amine) | Rotation of the methylamino group relative to the ring | Determines the orientation of the methyl group and N-H bond |

| C-N (amide) | Rotation around the amide C-N bond | High barrier to rotation due to partial double bond character |

Intermolecular Interaction Modeling

The study of intermolecular interactions is crucial for understanding the behavior of this compound in various chemical and biological systems. Computational modeling provides valuable insights into the non-covalent forces that govern its interactions with other molecules, such as solvents, receptors, or other chemical species. These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, dictate the compound's solubility, crystal packing, and biological activity.

One approach to characterizing the gas-phase conformation and interaction potential of a molecule is through the prediction of its collision cross section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is influenced by its size, shape, and charge distribution. Theoretical calculations can predict the CCS for different adducts of a molecule, offering a glimpse into its three-dimensional structure and how it might interact with other entities. For this compound, predicted CCS values have been calculated for various adducts, providing a basis for its theoretical intermolecular interaction profile. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 223.10773 | 148.6 |

| [M+Na]+ | 245.08967 | 155.2 |

| [M-H]- | 221.09317 | 152.6 |

| [M+NH4]+ | 240.13427 | 166.5 |

| [M+K]+ | 261.06361 | 154.3 |

| [M+H-H2O]+ | 205.09771 | 141.9 |

Data sourced from PubChem. uni.lu

Theoretical Prediction of Chemical Reactivity Descriptors

Theoretical chemistry provides a powerful toolkit for predicting the chemical reactivity of molecules through the calculation of various descriptors derived from quantum mechanical methods, such as Density Functional Theory (DFT). These descriptors offer insights into the electronic structure of a molecule and can be used to understand and predict its behavior in chemical reactions. While a specific DFT study for this compound is not available in the reviewed literature, the principles and methods can be illustrated through studies on similar molecules, such as other benzoic acid derivatives. researchgate.net

The foundation of many chemical reactivity descriptors lies in the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

To illustrate the application of these descriptors, a hypothetical set of values based on typical DFT calculations for similar organic molecules is presented in the table below. These values serve as an example of the type of data that would be generated from a computational study of this compound.

Table 2: Hypothetical Theoretical Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | - | -6.5 |

| ELUMO | - | -1.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 |

| Global Softness (S) | 1 / (2η) | 0.2 |

Furthermore, computational studies can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface of the molecule. researchgate.net These maps are invaluable for identifying the regions of a molecule that are rich in electrons (nucleophilic sites) and those that are electron-deficient (electrophilic sites), thereby predicting the sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and ester groups would be expected to be regions of negative potential (red), while the hydrogen atoms of the amine and amide groups would likely show positive potential (blue), indicating their susceptibility to nucleophilic and electrophilic interactions, respectively. Such computational analyses are instrumental in rationalizing and predicting the chemical behavior of a compound. researchgate.net

Chemical Reactivity and Transformation Studies

Reactions at the Acetamido Functionality

The acetamido group (–NHCOCH₃) is an amide functionality and its primary reaction is hydrolysis, which results in the cleavage of the amide bond to yield an amino group and acetic acid. This transformation, known as N-deacetylation, can be catalyzed by either acid or base. researchgate.netlibretexts.org

Under acidic conditions, the carbonyl oxygen of the acetamido group is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. etsu.edu Subsequent steps lead to the formation of a tetrahedral intermediate, which then collapses to release the amine and acetic acid. cdnsciencepub.com Strong mineral acids like hydrochloric acid are often used, typically with heating.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This is also a common method for deacetylation, often employing aqueous solutions of sodium hydroxide or potassium hydroxide with heating.

The reactivity of the acetamido group towards hydrolysis can be influenced by the electronic nature of other substituents on the aromatic ring. Electron-withdrawing groups can sometimes enhance the rate of hydrolysis by making the carbonyl carbon more electron-deficient. etsu.edu In the case of Methyl 3-acetamido-4-(methylamino)benzoate, the presence of the electron-donating methylamino group and the electron-withdrawing methyl ester group will have a combined electronic effect on this reaction.

A comparative overview of deacetylation conditions for aromatic amides is presented below.

| Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Reference |

| Concentrated HCl | Water/Dioxane | Reflux | 1.5 - 11 hours | |

| 4N NaOH | Methanol (B129727)/Dioxane | Reflux | 30 - 33 hours | |

| Dilute H₂SO₄ | Water | Heat | Variable | quora.com |

| Schwartz Reagent | THF | Room Temperature | Rapid | researchgate.net |

Reactivity of the Methylamino Group

The secondary amine functionality of the methylamino group (–NHCH₃) is a key site of reactivity, participating in alkylation, acylation, oxidation, and reduction reactions.

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles such as alkyl halides or acylating agents.

Alkylation: N-alkylation of N-methylaniline and its derivatives can be achieved using various alkylating agents. For instance, reaction with alkyl halides in the presence of a base can introduce a second alkyl group, converting the secondary amine into a tertiary amine. ncert.nic.in Catalytic methods using alcohols as alkylating agents in the presence of iridium or ruthenium complexes have also been developed as a greener alternative. nih.govacs.org These reactions typically require elevated temperatures. nih.gov

Acylation: The methylamino group readily reacts with acid chlorides or anhydrides in a nucleophilic acyl substitution reaction to form a tertiary amide. ncert.nic.inbyjus.com This reaction is often carried out in the presence of a non-nucleophilic base like pyridine, which serves to neutralize the HCl by-product and drive the reaction to completion. ncert.nic.in Benzoylation, a specific type of acylation using benzoyl chloride, is also a common transformation for secondary aromatic amines. ncert.nic.in

| Reaction Type | Reagent | Catalyst/Base | Product Type | Reference |

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Tertiary Amine | ncert.nic.in |

| N-Alkylation | Alcohol | Iridium or Ruthenium complex | Tertiary Amine | nih.govacs.org |

| N-Acylation | Acetic Anhydride (B1165640) | Pyridine | Tertiary Amide | ncert.nic.inbyjus.com |

| N-Benzoylation | Benzoyl Chloride | Pyridine | Tertiary Benzamide | ncert.nic.in |

Oxidation: The oxidation of N-methylaniline can lead to a variety of products depending on the oxidant and reaction conditions. Anodic oxidation has been shown to produce N,N'-dimethylbenzidine through a coupling reaction. acs.org Chemical oxidation with agents like dichromate or chromic acid can also occur. nih.govasianpubs.orgasianpubs.org The kinetics of these oxidations indicate a complex, often self-accelerating process. nih.govresearchgate.net The presence of the methyl group on the nitrogen can influence the reaction pathway, sometimes leading to complex polymeric materials or other coupled products.

Reduction: The methylamino group itself is generally stable to common reducing agents used in organic synthesis, such as catalytic hydrogenation (e.g., H₂/Pd) or metal hydrides (e.g., NaBH₄, LiAlH₄). These reagents are typically used to reduce other functional groups, like nitro or carbonyl groups, without affecting the amine. ncert.nic.in Reductive N-alkylation, where an amine is formed from a more oxidized state (like a nitro group) and simultaneously alkylated, is a related synthetic strategy. For example, N-methylaniline can be prepared by the reductive N-alkylation of aniline (B41778) with methanol or the hydroalkylation of nitrobenzene. google.comresearchgate.net

Transformations of the Methyl Ester Group

The methyl ester group (–COOCH₃) is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification.

Hydrolysis: Ester hydrolysis, also known as saponification when carried out under basic conditions, converts the methyl ester into a carboxylate salt, which upon acidification yields the corresponding carboxylic acid. quora.comgoogle.com This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. google.com Acid-catalyzed hydrolysis is also possible but is a reversible process. quora.com Studies on substituted methyl benzoates show that the rate of hydrolysis is dependent on the pH and the nature of the substituents on the benzene (B151609) ring. oieau.fr Electron-withdrawing groups generally accelerate the rate of basic hydrolysis. oieau.fr High-temperature water can also promote the hydrolysis of methyl benzoates. rsc.org

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For instance, reacting this compound with ethanol (B145695) and an acid catalyst would lead to the formation of Ethyl 3-acetamido-4-(methylamino)benzoate and methanol. ucla.edu The reaction is an equilibrium process, and using a large excess of the new alcohol can drive it towards the desired product. ucla.edu

| Reaction Type | Reagents | Conditions | Product | Reference |

| Hydrolysis (Basic) | NaOH(aq) or KOH(aq) | Heat | Carboxylate Salt | google.com |

| Hydrolysis (Acidic) | H₃O⁺ | Heat | Carboxylic Acid | quora.com |

| Transesterification | R'–OH, Acid or Base catalyst | Heat | New Ester (–COOR') | ucla.eduedu.krd |

Aromatic Ring Functionalization and Derivatization

The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by both the methylamino and acetamido groups. Both are ortho-, para-directing groups. wikipedia.orgbyjus.com

The methylamino group (–NHCH₃) is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. wikipedia.org The acetamido group (–NHCOCH₃) is also activating and ortho-, para-directing, but its activating effect is significantly attenuated compared to an amino group because the nitrogen lone pair is also delocalized onto the adjacent carbonyl oxygen. pressbooks.publibretexts.org The methyl ester group (–COOCH₃) is a deactivating, meta-directing group.

The directing effects of the substituents on the ring are as follows:

4-(Methylamino) group: Strongly activating, directs ortho and para. The para position is occupied by the ester. The two ortho positions are C3 and C5.

3-(Acetamido) group: Activating, directs ortho and para. The ortho positions are C2 and C4. The para position is C6.

1-(Methoxycarbonyl) group: Deactivating, directs meta. The meta positions are C3 and C5.

Considering the positions on the ring:

Position 2: Ortho to the acetamido group and meta to the methylamino group.

Position 5: Ortho to the methylamino group and meta to the ester and acetamido groups.

Position 6: Para to the acetamido group.

The outcome of an electrophilic substitution reaction will be determined by the powerful directing effect of the methylamino group, which is the strongest activating group on the ring. libretexts.org Therefore, substitution is most likely to occur at the positions most activated by this group, which are ortho to it (positions 3 and 5). Since position 3 is already occupied by the acetamido group, the most probable site for electrophilic attack is position 5 . The directing effects of the other groups are largely overridden by the potent methylamino group. However, steric hindrance could also play a role in directing the incoming electrophile.

No Mechanistic Investigation Data Currently Available for this compound

A thorough review of scientific literature and chemical databases has revealed a significant gap in the available research concerning the chemical compound this compound. Specifically, there are no published studies detailing the mechanistic investigations of its key chemical reactions.

While the synthesis and potential applications of related substituted aminobenzoate derivatives have been explored in various contexts, the specific reaction mechanisms, including the elucidation of transition states, intermediates, and kinetic profiles for this compound, remain uninvestigated.

The functional groups present in the molecule—an ester, an amide, and a secondary amine on an aromatic ring—suggest a rich and complex reactivity. Potential reactions could include hydrolysis of the ester or amide, electrophilic aromatic substitution, or reactions involving the amino group. However, without dedicated research, any discussion of the mechanisms of these potential transformations would be purely speculative.

This absence of empirical data and computational studies makes it impossible to provide a detailed and scientifically accurate account of the compound's chemical reactivity and transformation pathways as requested. The scientific community has not yet directed its focus to the mechanistic particulars of this specific molecule.

Therefore, the section on "Mechanistic Investigations of Key Reactions" cannot be completed at this time. Further research is required to characterize the fundamental chemical behavior of this compound.

Synthesis and Characterization of Analogs and Derivatives

Design Principles for Structural Modification

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups at different positions on the benzene (B151609) ring can alter the electron density of the entire system. This can influence the reactivity of the amine and ester functionalities.

Steric Hindrance Variation: The introduction of bulky substituents can create steric hindrance around reactive sites, potentially influencing reaction rates and selectivity.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can help in understanding the specific contributions of those groups to the molecule's reactivity.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into specific conformations, providing insights into the active conformation for a particular chemical transformation.

These design principles are systematically applied to the three main functionalities of the parent molecule: the amine group, the acetyl group, and the benzoate (B1203000) ester.

Synthetic Strategies for Analogs with Varied Substituent Patterns

The secondary amine at the C-4 position and the acetamido group at the C-3 position are primary targets for modification.

N-Alkylation and N-Arylation of the 4-(Methylamino) Group: The methyl group on the secondary amine can be replaced with a variety of alkyl or aryl substituents. Reductive amination of the corresponding primary amine, ethyl 3-amino-4-aminobenzoate, with different aldehydes or ketones provides a versatile route to a range of N-substituted analogs. chemicalbook.com Alternatively, direct N-alkylation of the secondary amine can be achieved using alkyl halides, although this may lead to over-alkylation. nih.govrsc.orgacs.orgrsc.org More controlled methods, such as the use of boronic acids or reductive amination with formaldehyde (B43269) followed by reduction, can be employed for methylation. researchgate.net

Variation of the 3-Acetamido Group: The acetyl group can be readily replaced by other acyl groups through the acylation of the corresponding 3-amino precursor, methyl 3-amino-4-(methylamino)benzoate. This can be achieved using a variety of acylating agents such as acid chlorides or anhydrides in the presence of a base. nih.gov This allows for the introduction of a wide range of aliphatic and aromatic acyl groups, enabling a systematic study of the electronic and steric effects of this substituent.

A general synthetic scheme for these modifications is presented below:

Beyond simple replacement of the entire acyl group, the acetyl moiety itself can be modified. For instance, α-halogenation of the acetyl group can be achieved using reagents like N-bromosuccinimide or sulfuryl chloride. The resulting α-halo amides can then serve as precursors for further functionalization through nucleophilic substitution reactions.

Furthermore, the methyl group of the acetyl moiety can be replaced with longer alkyl chains, branched alkyl groups, or cyclic systems to investigate the impact of steric bulk in this region of the molecule. This is accomplished by using the corresponding acid chloride or anhydride (B1165640) in the acylation step.

The methyl benzoate moiety offers several avenues for modification to create a diverse set of analogs.

Transesterification: The methyl ester can be converted to other alkyl or aryl esters through transesterification. researchgate.netucla.edugoogle.comresearchgate.net This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of the desired alcohol. This allows for the introduction of a variety of ester groups with different steric and electronic properties.

Hydrolysis and Amidation: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting benzoic acid derivative can then be coupled with a wide range of amines using standard peptide coupling reagents to form the corresponding amides. acs.org This modification significantly alters the electronic and hydrogen-bonding properties of this part of the molecule.

Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This transformation provides access to a different class of analogs with a benzyl (B1604629) alcohol moiety.

Advanced Characterization of Novel Derivatives

The structural elucidation of newly synthesized analogs relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides initial confirmation of the structure. Advanced 2D NMR techniques are crucial for unambiguous assignment of all signals, especially for complex substitution patterns.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (2-3 bonds), which is essential for connecting different structural fragments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information, particularly regarding the nature and position of substituents. libretexts.orgmiamioh.eduwhitman.eduyoutube.comyoutube.com

Infrared (IR) Spectroscopy: Provides information about the presence of key functional groups such as carbonyls (from the ester and amide) and N-H bonds.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including stereochemistry and conformation in the solid state.

An example of hypothetical NMR data for a novel analog is presented in the table below.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methyl 3-(propanamido)-4-(ethylamino)benzoate | 7.8 (d, 1H), 7.5 (dd, 1H), 6.8 (d, 1H), 4.5 (q, 2H), 3.8 (s, 3H), 3.2 (q, 2H), 2.4 (q, 2H), 1.2 (t, 3H), 1.1 (t, 3H) | 172.1, 166.5, 145.2, 131.8, 128.5, 120.1, 115.9, 112.3, 51.8, 44.5, 29.8, 14.7, 10.2 |

Structure-Reactivity Relationships within Analog Series

The synthesis of a library of analogs allows for the systematic investigation of structure-reactivity relationships. By correlating changes in molecular structure with observed chemical reactivity, a deeper understanding of the underlying electronic and steric effects can be achieved.

Electronic Effects: The introduction of electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., nitro, cyano) on the aromatic ring can significantly impact the nucleophilicity of the amine functionalities and the electrophilicity of the ester carbonyl group. The reactivity of the aromatic ring itself towards electrophilic substitution is also highly dependent on the nature of the substituents. academicjournals.orgrsc.org

Steric Effects: The size and position of substituents can influence reaction rates by sterically hindering the approach of reagents to the reactive centers. For example, bulky groups adjacent to the amine or ester functionalities may slow down reactions involving these groups. academicjournals.orgmdpi.comnih.gov

Quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that correlate structural descriptors of the analogs with their observed reactivity. nih.govnite.go.jpslideshare.netmdpi.comresearchgate.net These models can then be used to predict the reactivity of other, yet unsynthesized, analogs, thereby guiding the design of new derivatives with desired properties.

A hypothetical relationship between substituent electronic effects and the rate of a model reaction is depicted in the table below.

| Substituent at C-5 | Hammett σp | Relative Reaction Rate |

| -OCH₃ | -0.27 | 2.5 |

| -CH₃ | -0.17 | 1.8 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 0.6 |

| -NO₂ | 0.78 | 0.1 |

This systematic approach to the synthesis and characterization of analogs, coupled with the analysis of structure-reactivity relationships, provides a powerful platform for the rational design of novel derivatives of Methyl 3-acetamido-4-(methylamino)benzoate with tailored chemical properties.

Advanced Research Applications in Organic Synthesis

Role as Synthetic Intermediates in Complex Molecule Synthesis

While direct examples of Methyl 3-acetamido-4-(methylamino)benzoate being used as an intermediate are not detailed in the provided search results, its structure is related to other benzoate (B1203000) derivatives that serve as crucial building blocks in the synthesis of more complex molecules. For instance, compounds like methyl 4-amino-3-(methylamino)benzoate and methyl 4-amino-3-methylbenzoate are utilized in the creation of larger, biologically active compounds. chemicalbook.combiosynth.comresearchgate.net The functional groups present in this compound—the acetamido, methylamino, and methyl ester groups—offer multiple reaction sites for elaboration into more intricate molecular architectures.

The presence of the aromatic ring and its substituents makes it a potential precursor for the synthesis of heterocyclic compounds or poly-substituted aromatic systems, which are common motifs in pharmaceuticals and materials science. The amino and acetamido groups can direct further electrophilic aromatic substitutions and can be modified to introduce other functionalities.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Available | C11H14N2O3 | 222.24 |

| Methyl 4-amino-3-(methylamino)benzoate | 616224-38-5 | C9H12N2O2 | 180.20 |

| Methyl 4-amino-3-methylbenzoate | 18595-14-7 | C9H11NO2 | 165.19 |

Application in Ligand Design and Coordination Chemistry

The design of ligands for coordination with metal ions is a significant area of research. This compound possesses several potential coordination sites, including the nitrogen atoms of the amino and acetamido groups and the oxygen atoms of the carbonyl groups. This makes it a candidate for the design of polydentate ligands. The coordination of such ligands to transition metals can result in complexes with interesting catalytic, magnetic, or optical properties. researchgate.net

Research into related benzoate derivatives has shown their utility in forming metal complexes. researchgate.net For example, 3-methyl benzoic acid has been used to synthesize transition metal complexes with varying coordination modes. researchgate.net The specific arrangement of donor atoms in this compound could allow for the formation of stable chelate rings with metal ions, a desirable feature in coordination chemistry for creating robust and specific metal complexes.

Contribution to New Synthetic Methodologies and Reagent Development

The development of new synthetic methods often relies on the unique reactivity of novel reagents. While there is no specific information detailing the use of this compound in developing new reagents or methodologies, its structure suggests potential. The substituted aniline (B41778) framework is a common feature in reagents for cross-coupling reactions and other transformations.

For example, related aminobenzoate esters are used as starting materials in multi-step syntheses that may involve the development or optimization of reaction conditions. chemicalbook.comresearchgate.net The reactivity of the functional groups on this compound could be exploited to develop new protecting group strategies or to serve as a scaffold for a new class of organocatalysts or reagents. Further research would be required to explore and establish these potential applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 3-acetamido-4-(methylamino)benzoate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate core. A plausible route includes:

- Step 1 : Introduction of the methylamino group via nucleophilic substitution or reductive amination of a nitro precursor.

- Step 2 : Acetamido group installation through acetylation of an intermediate amine using acetic anhydride or acetyl chloride.

- Step 3 : Esterification to form the methyl ester.

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., aromatic proton splitting, methyl ester signals at ~3.8 ppm) . X-ray crystallography (e.g., SHELXT ) resolves stereochemical ambiguities, while IR identifies carbonyl stretches (ester C=O at ~1700 cm⁻¹, amide I/II bands).

Q. How do the functional groups (methyl ester, acetamido, methylamino) influence the compound’s reactivity and stability?

- Methodological Answer :

- Methyl Ester : Hydrolytically sensitive under basic conditions; monitor pH during storage. Stability studies via HPLC can track degradation .

- Acetamido Group : Participates in hydrogen bonding (affects crystallinity; see lattice energy calculations in ). Susceptible to hydrolysis under strong acid/base conditions.

- Methylamino Group : Prone to oxidation; use inert atmospheres during synthesis. Redox stability can be assessed via cyclic voltammetry.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths/angles and hydrogen-bonding networks (e.g., SHELXT or CCDC data ).

- NMR Spectroscopy : 2D techniques (COSY, HSQC) differentiate overlapping signals in crowded aromatic regions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- DFT Optimization : Compare computed (e.g., Gaussian/B3LYP) vs. experimental NMR/IR data. Adjust solvent models (PCM) to match experimental conditions .

- Dynamic Effects : Consider rotameric equilibria (e.g., methylamino group rotation) causing signal splitting. Variable-temperature NMR can identify dynamic processes .

- Crystallographic Validation : Use single-crystal data to validate computationally optimized geometries .

Q. What strategies optimize reaction yields in multi-step syntheses involving competing substituent reactivities?

- Methodological Answer :

- Protection/Deprotection : Temporarily block the methylamino group (e.g., with Boc) during acetylation to prevent side reactions .

- Catalysis : Use Pd-mediated coupling for selective aromatic substitution .

- Purification : Employ gradient HPLC or column chromatography (silica/C18) to separate isomers or byproducts .

Q. How can hydrogen-bonding networks in the crystal lattice be leveraged for co-crystallization or polymorph control?

- Methodological Answer :

- Lattice Energy Calculations : Use tools like PIXEL or CrystalExplorer to map intermolecular interactions .

- Co-former Screening : Test carboxylic acids or amines to form co-crystals via complementary H-bonding (e.g., morpholine derivatives ).

- Polymorph Screening : Vary solvents (polar vs. nonpolar) and cooling rates during crystallization .

Q. What computational approaches predict biological activity or metabolic pathways for this compound?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Validate with in vitro assays .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 metabolism, and toxicity .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydrolysis of the ester or acetylation of the methylamino group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.